Organogelation Superiority: Palmitoyl Alanine Outperforms Ester Derivatives in Sustained-Release Implant Formation
Palmitoyl Alanine (the acid derivative) demonstrated unequivocal superiority over its ester derivatives in forming robust, injectable organogels for sustained drug release. This direct head-to-head comparison assessed twelve N-palmitoyl L-alanine derived organogels [1].
| Evidence Dimension | Gelation Power and In Vivo Implant Performance |
|---|---|
| Target Compound Data | N-palmitoyl L-alanine (PA) acid derivative was successful in forming an in situ gel upon subcutaneous injection in rats, which persisted for 2 weeks and was histopathologically confirmed as biocompatible. It provided extended antiemetic activity for a duration of 96 h. |
| Comparator Or Baseline | Ester derivatives of N-palmitoyl L-alanine (developed as part of a library of 12 compounds). |
| Quantified Difference | The acid derivative (PA) was explicitly identified as 'superior to ester derivatives' in terms of gelation power and in vivo performance. The PA/safflower oil (10% w/v) formulation formed a sustained implant lasting 2 weeks, whereas the performance of the ester derivatives was not sufficient for this application. |
| Conditions | In vitro gelation in injectable oils (e.g., safflower oil) and in vivo subcutaneous implantation in a rat model over a 14-day period, with histopathological examination. |
Why This Matters
This demonstrates that the free carboxylic acid moiety of Palmitoyl Alanine is essential for the intermolecular hydrogen bonding required for stable organogel formation, a property not replicated by its ester analogs, making it the preferred candidate for developing sustained-release parenteral implants.
- [1] El-Nassan, H.B., et al. Synthesis, Characterization and Biocompatibility of N-palmitoyl L-alanine-based Organogels as Sustained Implants of Granisetron and Evaluation of their Antiemetic Effect. Pharm Res. 2018; 35(8):149. DOI: 10.1007/s11095-018-2433-2. View Source
